molecular formula C10H16N4O5 B055644 Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate CAS No. 120362-26-7

Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate

Cat. No. B055644
CAS RN: 120362-26-7
M. Wt: 272.26 g/mol
InChI Key: TWCGLLOGIJJUGJ-DAGMQNCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate (ERTC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. ERTC is a ribonucleoside analogue that has been shown to exhibit antiviral, anticancer, and antiparasitic properties.

Mechanism Of Action

The mechanism of action of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate in inhibiting RNA and DNA synthesis is similar to that of other nucleoside analogues. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate is incorporated into the growing RNA or DNA chain, but it lacks the necessary functional groups to allow for further chain elongation. This results in the termination of RNA or DNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate are primarily related to its ability to inhibit RNA and DNA synthesis. Inhibition of RNA synthesis can lead to the disruption of normal cellular processes, including protein synthesis and gene expression. Inhibition of DNA synthesis can lead to cell death or growth inhibition in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate in lab experiments is its specificity for RNA and DNA synthesis. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate does not inhibit other cellular processes, which allows for more precise studies of RNA and DNA synthesis. However, one limitation of using Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate is its potential toxicity. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate. One area of research is in the development of new synthesis methods for Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate that improve yield and purity. Another area of research is in the development of new analogues of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate in inhibiting RNA and DNA synthesis and to identify potential new applications for this compound in biochemical and physiological research.

Synthesis Methods

Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate can be synthesized using a modified version of the Vorbrüggen glycosylation reaction. The reaction involves the use of 1,2,4-triazole-3-carboximidate and ribose to form Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate. The reaction is typically carried out in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoroacetic acid (TFA). The yield of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate can be improved by using a higher concentration of the reagents and by optimizing the reaction conditions.

Scientific Research Applications

Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has been extensively studied for its potential applications in biochemical and physiological research. One of the primary applications of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate is in the study of RNA synthesis and processing. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has been shown to inhibit RNA synthesis by acting as a chain terminator. This property has made Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate a useful tool for studying the mechanisms of RNA synthesis and processing.
Another area of research where Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has shown promise is in the study of viral infections. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has been shown to exhibit antiviral activity against a variety of viruses, including HIV, hepatitis C virus, and herpes simplex virus. The mechanism of action of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate in inhibiting viral replication is not fully understood, but it is believed to involve the inhibition of viral RNA synthesis.
Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has also been studied for its potential anticancer properties. Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate has been shown to inhibit the growth of cancer cells in vitro and in vivo. The mechanism of action of Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate in inhibiting cancer cell growth is not fully understood, but it is believed to involve the inhibition of DNA synthesis.

properties

CAS RN

120362-26-7

Product Name

Ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate

Molecular Formula

C10H16N4O5

Molecular Weight

272.26 g/mol

IUPAC Name

ethyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate

InChI

InChI=1S/C10H16N4O5/c1-2-18-8(11)9-12-4-14(13-9)10-7(17)6(16)5(3-15)19-10/h4-7,10-11,15-17H,2-3H2,1H3/t5-,6-,7-,10-/m1/s1

InChI Key

TWCGLLOGIJJUGJ-DAGMQNCNSA-N

Isomeric SMILES

CCOC(=N)C1=NN(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

SMILES

CCOC(=N)C1=NN(C=N1)C2C(C(C(O2)CO)O)O

Canonical SMILES

CCOC(=N)C1=NN(C=N1)C2C(C(C(O2)CO)O)O

synonyms

ERTC
ethyl 1-ribofuranosyl-1,2,4-triazole-3-carboximidate

Origin of Product

United States

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